molecular formula C11H18N2 B471137 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine CAS No. 142920-57-8

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine

Cat. No.: B471137
CAS No.: 142920-57-8
M. Wt: 178.27g/mol
InChI Key: XMXUOSCHRJKXOX-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine is an organic compound that features a cyclopentane ring attached to a pyrrole ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with cyclopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually secondary amines.

    Substitution: The products depend on the substituent introduced, such as alkylated amines.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1H-pyrrol-2-ylmethanamine
  • 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
  • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13-8-4-7-11(13)9-12-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUOSCHRJKXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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